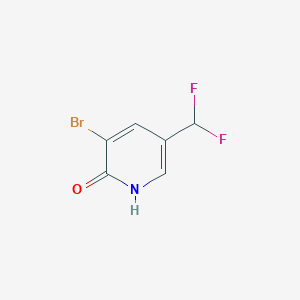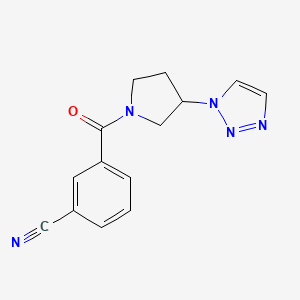
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK).
Aplicaciones Científicas De Investigación
Bcr-Abl Inhibition
3-(1H-1,2,3-triazol-1-yl)benzamide derivatives: —which include our compound of interest—have been designed and synthesized as potent Bcr-Abl inhibitors. These inhibitors target the Bcr-Abl fusion protein, which is associated with chronic myeloid leukemia (CML) and other hematological malignancies. The Bcr-Abl protein drives uncontrolled cell proliferation and survival. Notably, our compound demonstrates significant inhibition against a broad spectrum of Bcr-Abl mutants, including the gatekeeper T315I and p-loop mutations. These mutations are linked to disease progression and clinical acquired resistance against imatinib, a standard CML therapy .
Anticancer Properties
In addition to Bcr-Abl inhibition, research has explored the anticancer potential of this compound. It has been evaluated for its cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The compound’s mechanism of action likely involves disrupting microtubule stability during cell division, leading to reduced cell viability .
Antifungal and Antibacterial Activity
Certain 1,2,3-triazoles, including our compound, exhibit promising antifungal and antibacterial properties. Researchers have investigated their effectiveness against fungal and bacterial pathogens. These compounds may serve as potential leads for developing novel antimicrobial agents .
Agrochemical Applications
1,4-Disubstituted 1H-1,2,3-triazoles, a class that includes our compound, find applications as agrochemicals. They contribute to crop protection, pest control, and improved agricultural productivity. Further studies are needed to explore their specific roles in agriculture .
Photostabilizers and Dyes
The 1,4-disubstituted 1H-1,2,3-triazoles have also been investigated as photostabilizers and dyes. These applications involve enhancing the stability of materials exposed to light (such as plastics, textiles, and paints) and imparting color to various products .
Potential Anti-Inflammatory Agents
While more research is required, some 1,2,3-triazoles have shown anti-inflammatory activity. Our compound’s structure suggests that it could be explored further in this context, potentially contributing to the development of anti-inflammatory drugs .
Propiedades
IUPAC Name |
3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-9-11-2-1-3-12(8-11)14(20)18-6-4-13(10-18)19-7-5-16-17-19/h1-3,5,7-8,13H,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKNDWCZNIGBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)
![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)
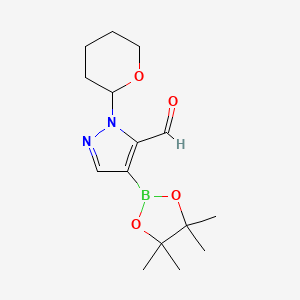
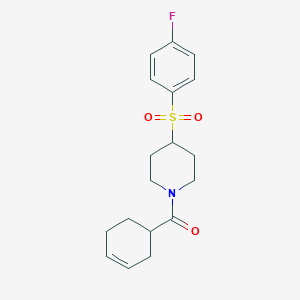
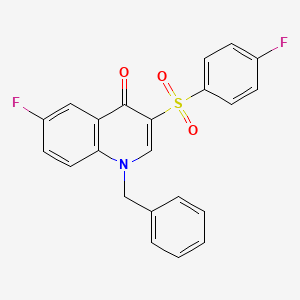
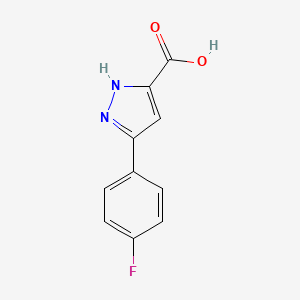
![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)
![3'-(4-chlorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2760027.png)
![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)
